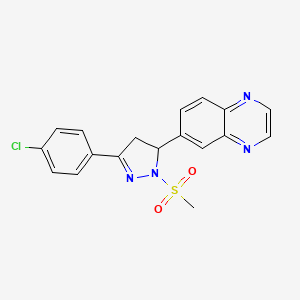
6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives, such as the compound , often involves various protocols that have been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is characterized by a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a 4,5-dihydro-1H-pyrazol-5-yl group and a 4-chlorophenyl group attached to the quinoxaline core.Chemical Reactions Analysis
The chemical reactions involving quinoxaline derivatives are diverse and depend on the substitution on the heterocyclic pyridine ring . Quinoline derivatives, which are structurally similar to quinoxaline derivatives, are known to undergo various reactions such as oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives have been explored for their corrosion inhibition properties. A study by Saraswat and Yadav (2020) demonstrated that quinoxaline derivatives could act as effective corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial application in protecting metal surfaces against corrosion (Saraswat & Yadav, 2020).
Photophysical Properties
Danel et al. (2010) explored the optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, which include quinoxaline derivatives. This research provides insights into the photophysical properties of quinoxaline derivatives, suggesting their potential use in luminescent or electroluminescent applications (Danel et al., 2010).
Antimicrobial and Mosquito Larvicidal Activity
Rajanarendar et al. (2010) synthesized quinoxaline derivatives and tested them for antibacterial, antifungal, and mosquito larvicidal activities. This study underscores the potential of quinoxaline derivatives in developing new antimicrobial agents and mosquito control measures (Rajanarendar et al., 2010).
Antimalarial Potential
Saini et al. (2016) reported the synthesis and antimalarial potential of novel quinoline-pyrazolopyridine derivatives, indicating the significance of quinoxaline frameworks in the development of antimalarial agents (Saini et al., 2016).
Photovoltaic Properties
Zeyada et al. (2016) investigated the photovoltaic properties of quinoxaline derivatives, highlighting their application in the fabrication of organic–inorganic photodiodes. This research points towards the utility of quinoxaline derivatives in enhancing the efficiency of photovoltaic devices (Zeyada et al., 2016).
Propiedades
IUPAC Name |
6-[5-(4-chlorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-26(24,25)23-18(11-16(22-23)12-2-5-14(19)6-3-12)13-4-7-15-17(10-13)21-9-8-20-15/h2-10,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOSYODAFKCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)
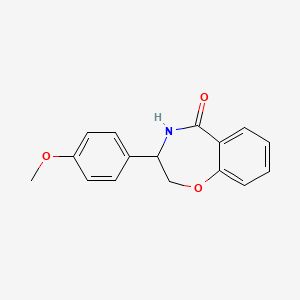
![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)
![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
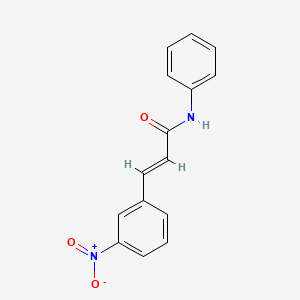
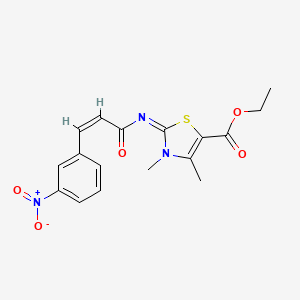

![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)
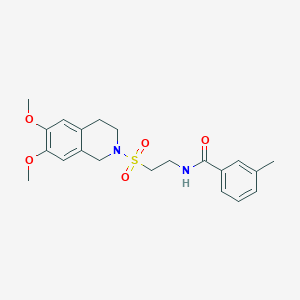
![(Z)-4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)
![N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2680742.png)